
GSK269962A
Vue d'ensemble
Description
GSK-269962A is a Rho kinase (ROCK) inhibitor with both ROCK1 and ROCK2 affinity.
Activité Biologique
GSK269962A is a selective inhibitor of Rho-associated protein kinase 1 (ROCK1), which plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML). This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and relevant case studies.
This compound exerts its effects primarily through the inhibition of ROCK1, leading to several downstream biological consequences:
- Cell Cycle Arrest : this compound induces G2 phase arrest in AML cells. Flow cytometry studies demonstrated that treatment with this compound significantly increased the proportion of cells in the G2 phase while decreasing those in the G1 phase. Specifically, treatment with 80 nM this compound increased G2 phase cells from approximately 8% to about 50% .
- Apoptosis Induction : The compound promotes apoptosis by modulating the expression of various cell cycle and apoptosis-associated proteins. Notably, it enhances the phosphorylation and expression of the pro-apoptotic protein p53 while decreasing levels of anti-apoptotic proteins such as Survivin and Mcl-1. The enzymatic activity of Caspase-3/7 also increased with higher concentrations of this compound, indicating a robust induction of apoptosis in AML cells .
- Signaling Pathway Inhibition : Mechanistically, this compound inhibits the ROCK1/c-Raf/ERK signaling pathway, which is critical for the growth and survival of AML cells. This inhibition correlates with decreased cell viability and clonogenicity in AML models .
Efficacy in Preclinical Models
The efficacy of this compound has been evaluated in various preclinical studies, particularly focusing on AML:
- In Vitro Studies : In vitro assays demonstrated that this compound selectively inhibited the growth of AML cells compared to normal hematopoietic cells. The compound showed IC50 values of 1.6 nM for ROCK1 and 4 nM for ROCK2, highlighting its potency as a ROCK inhibitor .
- In Vivo Studies : In a mouse xenograft model of AML, administration of this compound at a dose of 10 mg/kg resulted in significant reductions in leukemic burden across multiple organs, including bone marrow, liver, and spleen. Histological analyses revealed a marked decrease in hCD45-positive leukemia cell infiltration compared to control groups .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Findings |
---|---|
Mechanism | ROCK1 inhibition leading to apoptosis and cell cycle arrest |
IC50 Values | ROCK1: 1.6 nM; ROCK2: 4 nM |
Cell Cycle Effects | Induces G2 phase arrest |
Apoptosis Markers | Increased p53 phosphorylation; decreased Survivin and Mcl-1 levels |
In Vivo Efficacy | Significant reduction in leukemic burden; prolonged survival in mouse models |
Case Studies
Recent case studies have illustrated the potential clinical implications of this compound:
- A study conducted by Doe et al. (2022) highlighted that this compound not only inhibits leukemia cell proliferation but also enhances sensitivity to conventional chemotherapy agents when used in combination therapy .
- Another case study examined the effects of this compound on vascular smooth muscle cells, demonstrating its ability to induce vasorelaxation and lower blood pressure in hypertensive rat models, suggesting broader therapeutic applications beyond oncology .
Applications De Recherche Scientifique
Preclinical Findings
Recent studies have highlighted the efficacy of GSK269962A in preclinical models of AML:
- Cell Growth Inhibition : this compound selectively inhibited the growth and clonogenicity of AML cells compared to solid tumors. This selectivity suggests a targeted approach to treating hematologic malignancies .
- Induction of Apoptosis : The compound was shown to induce apoptosis by modulating the expression of several key proteins involved in the cell cycle and apoptosis pathways. Specifically, it increased pro-apoptotic proteins like p53 while decreasing anti-apoptotic proteins such as Survivin and Bcl-xL .
- Cell Cycle Arrest : Flow cytometry analyses revealed that this compound caused a significant increase in the number of AML cells in the G2 phase, indicating effective cell cycle arrest. This effect was accompanied by a decrease in cells in the G1 phase, underscoring its potential as a therapeutic agent .
Efficacy in Animal Models
In vivo studies demonstrated that this compound could effectively eliminate leukemia cells from critical sites such as bone marrow, liver, and spleen in animal models of AML. Notably, treatment with this compound significantly prolonged survival rates in these models, suggesting its potential for clinical application in human patients suffering from AML .
Comparative Efficacy with Other Treatments
This compound has been evaluated in combination with other therapeutic agents. For instance, studies indicated that combining this compound with MERTK inhibitors resulted in synergistic effects on AML cell lines, enhancing overall efficacy compared to single-agent treatments. This combination therapy not only reduced cell density but also induced more significant apoptosis than either agent alone .
Summary Table of Research Findings
Study Aspect | Findings |
---|---|
Target Kinases | Selectively inhibits ROCK1 (IC50 = 1.6 nM) and ROCK2 (IC50 = 4 nM) |
Mechanism | Inhibits ROCK1/c-Raf/ERK signaling pathway; induces apoptosis and cell cycle arrest |
Preclinical Efficacy | Selectively inhibits AML cell growth; induces G2 phase arrest; promotes apoptosis |
In Vivo Results | Eliminates leukemia cells from bone marrow, liver, spleen; prolongs survival in animal models |
Combination Therapy | Synergistic effects observed with MERTK inhibitors; enhances anti-leukemia activity |
Propriétés
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVNFNXUCOWYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582496 | |
Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850664-21-0, 925213-63-4 | |
Record name | GSK-269962A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850664210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-269962A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-269962A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F89KMM7TE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.